molecular formula C34H54O8 B1674520 Lasalocid CAS No. 25999-31-9

Lasalocid

Cat. No. B1674520
CAS RN: 25999-31-9
M. Wt: 590.8 g/mol
InChI Key: BBMULGJBVDDDNI-OWKLGTHSSA-N
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Description

Lasalocid is an antibacterial agent and a coccidiostat, produced by strains of Streptomyces lasaliensis . It is used in feed additives called Bovatec and Avatec . Lasalocid can form neutral complexes with monovalent and divalent cations and transport them through apolar phases, including lipid bilayer membranes .


Synthesis Analysis

Lasalocid synthesis involves selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans . New hydrophilic derivatives of Lasalocid with glucose (LasGlu) and xylitol (LasX) have been synthesized . The synthesis of these new esters yielded good results .


Molecular Structure Analysis

Lasalocid has a molecular formula of C34H54O8 . The molecular weight of the salt form, Lasalocid sodium, is 612.78 . The structure of Lasalocid includes a polyether ring .


Chemical Reactions Analysis

Lasalocid forms complexes with monovalent cations, studied using various spectrometric and spectroscopic methods . The hydroxyl groups of esters derived from xylitol and glucose are also involved in the complexation of cations .


Physical And Chemical Properties Analysis

Lasalocid has a molar mass of 590.798 g/mol . It is a solid at room temperature . Its solubility varies with the solvent: it is soluble in DMSO, chloroform, and acetone, but less soluble in water and ethanol .

Safety And Hazards

Lasalocid is toxic if swallowed . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air . It is recommended to use personal protective equipment and avoid dust formation .

Future Directions

New hydrophilic derivatives of Lasalocid have been synthesized, and their complexation of monovalent cations has been studied . This could lead to the development of new drugs with enhanced therapeutic potential . In animal nutrition, increasing levels of Lasalocid supplementation can improve growth performance and lipoprotein profile .

properties

IUPAC Name

6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMULGJBVDDDNI-OWKLGTHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048485
Record name Lasalocid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lasalocid

CAS RN

25999-31-9
Record name Lasalocid A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25999-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lasalocid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025999319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lasalocid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11423
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lasalocid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LASALOCID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7V2ZZ2FWB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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